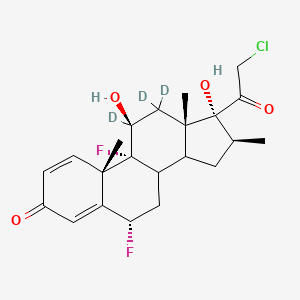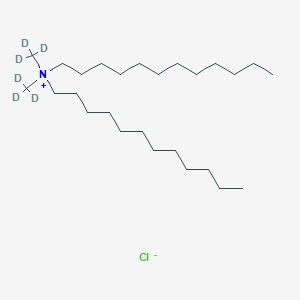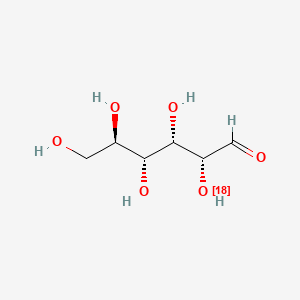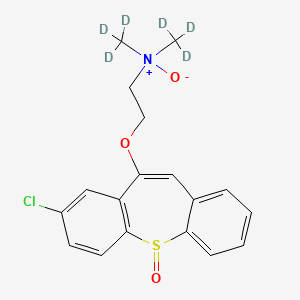
Florasulam-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florasulam-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Florasulam, a triazolopyrimidine sulfonanilide herbicide. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Florasulam-13C,d3 involves the incorporation of carbon-13 and deuterium into the Florasulam molecule. This process typically requires specialized reagents and conditions to ensure the correct isotopic labeling. The synthetic route often involves multiple steps, including the formation of intermediate compounds that are subsequently labeled with carbon-13 and deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production methods are designed to ensure high purity and consistent isotopic labeling, which are crucial for its use in scientific research.
Chemical Reactions Analysis
Types of Reactions
Florasulam-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
Scientific Research Applications
Florasulam-13C,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the movement and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and pesticides, as well as in environmental studies to assess the degradation and persistence of chemicals.
Mechanism of Action
The mechanism of action of Florasulam-13C,d3 is similar to that of Florasulam. It acts as an inhibitor of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the death of susceptible plants. The isotopic labeling does not significantly alter the mechanism of action but allows for detailed studies of the compound’s behavior in various systems.
Comparison with Similar Compounds
Florasulam-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Florasulam: The non-labeled version of this compound.
Sulfonylurea Herbicides: A class of herbicides with a similar mechanism of action, including compounds like metsulfuron-methyl and chlorsulfuron.
The isotopic labeling of this compound provides advantages in research applications, such as improved tracking and quantification in metabolic studies.
Properties
Molecular Formula |
C12H8F3N5O3S |
|---|---|
Molecular Weight |
363.30 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-8-fluoro-5-(trideuterio(113C)methoxy)-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3/i1+1D3 |
InChI Key |
QZXATCCPQKOEIH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















